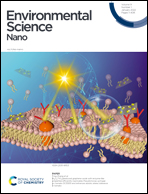Inorganic hydrogen-bonded SnO(OH)2 as molecular springs boosted the piezocatalytic degradation of contaminants†
Environmental Science: Nano Pub Date: 2023-02-20 DOI: 10.1039/D2EN01004F
Abstract
The achievement of highly active and stable piezocatalysts is still challenging for the efficient transformation of mechanical energy to chemical energy. Herein various SnOxHy species were prepared by a simple precipitation–thermal treatment method and applied for the piezocatalytic degradation of tricyclazole. It is found that the catalytic activity depended on the thermal treatment and follows the order SnO(OH)2 (80 °C) > SnO2.55H1.1 (200 °C) > SnO2.3H0.6 (300 °C) > SnO2.22H0.24 (400 °C) > SnO2 (500 °C) > rutile SnO2 (800 °C). SnO(OH)2 (80 °C) boosted the degradation of tricyclazole and the reaction constant reached as high as 0.0354 min−1, 7.1 fold that of SnO2 (800 °C). The differences among these SnOxOHy piezocatalysts mainly stemmed from the dissimilarity of the relative content of SnO(OH)2. In addition to the Sn–O piezoelectric motif, SnO(OH)2 had rich hydrogen bond networks, which work like molecular springs under external pressure. Due to such a special structure, SnO(OH)2 had not only a super high piezoelectric constant (d33) of 409.1 pm V−1 among the currently reported piezomaterials, but also a 0.49 eV-higher valence band than SnO2, being beneficial to the generation of stronger oxidative ˙OH. This is the first example of inorganic hydrogen-bonded piezomaterials, which opens a new window to develop advanced piezocatalysts for highly efficient degradation of refractory pollutants by piezocatalysis.

Recommended Literature
- [1] Boronate ester post-functionalization of PPEs: versatile building blocks for poly(2,2′-(1-(4-(1,2-di(thiophen-2-yl)vinyl)phenyl)-2-(2,5-dioctylphenyl)ethene-1,2-diyl)dithiophene) and application in field effect transistors†
- [2] Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
- [3] Book reviews
- [4] Centrifugal extraction of plasma from whole blood on a rotating disk
- [5] Building with graphene oxide: effect of graphite nature and oxidation methods on the graphene assembly†
- [6] Cellulose–gold nanoparticle hybrid materials
- [7] Attosecond laser control of photoelectron angular distributions in XUV-induced ionization of H2†
- [8] Boosting the oxygen reduction reaction mechanisms in IT-SOFC cathodes by catalytic functionalization†
- [9] C6h-Hexa-azahexaborine, [(CH)BN]6: structure and magnetic properties of a proposed 18-electron aromatic ring
- [10] CDASE—A reliable scheme to explain the reactivity sequence between Diels–Alder pairs†










